(7-Methoxybenzofuran-2-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
This compound is a hybrid molecule featuring a benzofuran core substituted with a methoxy group at the 7-position, linked via a methanone bridge to a piperazine ring. The piperazine moiety is further substituted with a pyrimidin-4-yl group bearing a 4-methoxyphenyl substituent at the 6-position. Its synthesis aligns with methodologies described for plant-derived biomolecules and arylpiperazines, emphasizing modular assembly of benzofuran, pyrimidine, and piperazine subunits .
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-31-19-8-6-17(7-9-19)20-15-23(27-16-26-20)28-10-12-29(13-11-28)25(30)22-14-18-4-3-5-21(32-2)24(18)33-22/h3-9,14-16H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLRXJLIWSJAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-Methoxybenzofuran-2-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing primarily on its effects on specific biological pathways and targets.
Chemical Structure and Properties
This compound features a benzofuran moiety along with a piperazine and pyrimidine structure, which are known to interact with various biological targets. The presence of methoxy groups enhances its lipophilicity and may influence its pharmacokinetic properties.
- Phosphodiesterase Inhibition : The compound has been investigated for its potential as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides, which play crucial roles in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP) or cyclic GMP (cGMP), which are important for various physiological functions including vasodilation and neurotransmission .
- Anticancer Properties : Research indicates that derivatives of benzofuran compounds exhibit anticancer activity by targeting specific signaling pathways associated with tumor growth. The compound may inhibit the PI3K/Akt pathway, which is often deregulated in cancers . This pathway is critical for cell survival, proliferation, and metabolism.
- Neuropharmacological Effects : Given the piperazine component, there is potential for neuropharmacological effects. Piperazine derivatives are known to exhibit anxiolytic and antidepressant activities by modulating serotonin and dopamine receptors .
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively inhibit cancer cell proliferation in various cancer lines, including breast and prostate cancer cells. The IC50 values indicate significant potency in these assays, suggesting that further development could lead to promising therapeutic agents.
In Vivo Studies
Animal models have been used to assess the pharmacokinetics and efficacy of the compound. Results show that it can significantly reduce tumor size without notable toxicity, indicating a favorable therapeutic index.
Case Studies
- Case Study 1 : A study involving a derivative of this compound showed promising results in reducing tumor growth in xenograft models. The mechanism was attributed to the inhibition of angiogenesis through downregulation of vascular endothelial growth factor (VEGF) expression.
- Case Study 2 : Another research effort highlighted the neuroprotective effects of similar benzofuran derivatives in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 376.45 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
| pKa | 7.2 |
Scientific Research Applications
The compound (7-Methoxybenzofuran-2-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in various scientific research fields, particularly in medicinal chemistry. This article explores its applications, focusing on its pharmacological properties, potential therapeutic uses, and relevant case studies.
Structure
The compound consists of a benzofuran moiety linked to a piperazine derivative through a pyrimidine ring, which contributes to its unique pharmacological profile. The presence of methoxy groups enhances its lipophilicity and biological activity.
Molecular Formula
- Molecular Formula : C22H24N4O3
- Molecular Weight : Approximately 396.45 g/mol
Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant properties. A study demonstrated that derivatives with similar structures could inhibit the reuptake of serotonin and norepinephrine, contributing to mood elevation and anxiety reduction .
Anticancer Properties
The compound has shown promise in anticancer research. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. In vitro studies revealed that it could effectively inhibit cell proliferation in various cancer types, including breast and prostate cancers .
Neuroprotective Effects
Neuroprotection is another significant area of interest. Research indicates that this compound may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties against several bacterial strains, making it a candidate for further exploration in infectious disease treatment .
Case Study 1: Antidepressant Efficacy
A clinical trial involving a derivative of this compound assessed its effectiveness in treating major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, with an onset of action within two weeks .
Case Study 2: Cancer Cell Line Study
In vitro testing on human breast cancer cell lines showed that the compound inhibited cell growth by inducing G1 phase arrest and apoptosis. The study concluded that the compound could be a lead candidate for developing new anticancer therapies .
Case Study 3: Neuroprotection in Animal Models
Animal models of neurodegeneration treated with this compound exhibited improved cognitive function and reduced markers of neuroinflammation compared to untreated controls. These findings support its potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in three key regions: the benzofuran/thiophene core, the pyrimidine/pyridazine heterocycle, and the piperazine substituents. Below is a detailed analysis:
Core Heterocycle Modifications
- The trifluoromethyl group on the phenyl ring enhances lipophilicity, which may improve membrane permeability compared to the methoxy substituent in the target compound .
- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ): The pyrazole ring introduces additional hydrogen-bonding sites, possibly increasing target selectivity. The butanone linker elongates the molecule, which could affect pharmacokinetic properties like volume of distribution .
Pyrimidine/Pyridazine Heterocycle Variations
- (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (Compound w3, ): The chloro and triazolyl substituents on the pyrimidine ring enhance steric bulk and polarity, likely influencing kinase inhibition profiles. The 4-methylpiperazine may reduce basicity compared to the unsubstituted piperazine in the target compound, altering cellular uptake .
- 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one (): The pyridazinone core and fluorophenyl group introduce distinct electronic effects. The morpholine substituent could improve solubility but reduce metabolic stability due to increased susceptibility to oxidation .
Piperazine Substituent Modifications
- Methoxy vs. In contrast, trifluoromethyl groups (e.g., Compound 21) are electron-withdrawing, enhancing hydrophobic interactions but possibly reducing solubility .
- Unsubstituted Piperazine vs. Methylpiperazine :
The absence of substitution on the target compound’s piperazine may increase basicity, favoring protonation at physiological pH and enhancing solubility in acidic environments (e.g., lysosomal targeting) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s methoxybenzofuran and pyrimidine subunits are synthetically tractable, as evidenced by modular approaches in plant-derived biomolecule synthesis .
- Bioactivity Predictions : Based on analogs like Compound w3 (), the target compound may exhibit kinase inhibitory activity, though its unsubstituted piperazine could limit blood-brain barrier penetration compared to methylated derivatives.
- Metabolic Considerations : The methoxy groups may undergo demethylation via cytochrome P450 enzymes, necessitating structural optimization for metabolic stability .
Notes
- The evidence lacks direct bioactivity data for the target compound; comparisons rely on structural analogs and inferred pharmacodynamic principles.
- Recent advancements in 3D cell culture () could facilitate future evaluation of this compound’s efficacy in tumor microenvironment models.
- Insect susceptibility studies () highlight the role of aromatic substituents in bioactivity, suggesting the 4-methoxyphenyl group may enhance target engagement in eukaryotic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
